molecular formula C18H19FN2O3S B4921744 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B4921744
M. Wt: 362.4 g/mol
InChI Key: ODSYPVRXYRGAOW-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as QCF, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline-based sulfonamides and has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves inhibition of carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in the body. This compound binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions. This results in a decrease in pH and an increase in acidity, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to affect the activity of enzymes involved in the metabolism of drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It is not very water-soluble, which can limit its use in certain assays. In addition, this compound has been shown to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several possible future directions for the study of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of more water-soluble derivatives of this compound, which could expand its use in various assays. Another area of research could focus on the development of this compound-based therapeutics for the treatment of various diseases. Finally, more research could be done to elucidate the precise mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the condensation of 3,4-dihydro-1(2H)-quinolinone with 4-fluoro-N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a pharmacological tool to study the role of sulfonamides in various biological processes.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-20(2)25(23,24)14-9-10-16(19)15(12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYPVRXYRGAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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